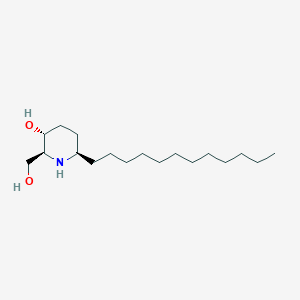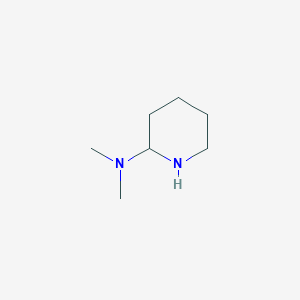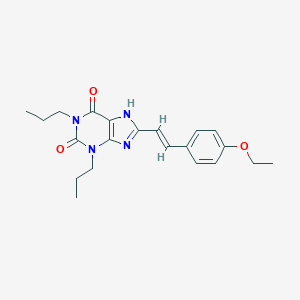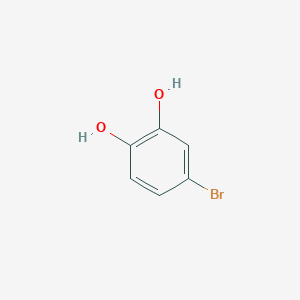
(-)-Deoxoprosophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Deoxoprosophylline (DOP) is a naturally occurring alkaloid found in plants of the family Apocynaceae, including Rauwolfia serpentina, and is known to have a variety of medicinal properties. It is a highly selective, potent, and reversible inhibitor of monoamine oxidase A (MAO-A) and has been used in the treatment of depression and anxiety. DOP has also been shown to have anti-inflammatory, anti-tumor, and anti-oxidative effects, and is being explored for its potential therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Methodologies
Several studies have focused on the synthesis techniques and methodologies for (-)-Deoxoprosophylline, highlighting its significance in scientific research. A notable approach is the stereoselective synthesis, which involves key steps like the amination of anti-1,2-dibenzyl ether, intermolecular olefination, and Pd-catalyzed intramolecular cyclization (Kim et al., 2007). Additionally, the use of chiral functionalities from Perlin aldehydes and reductive aminations emphasizes the intricate methods employed to achieve the synthesis of (-)-Deoxoprosophylline and its derivatives (Kokatla et al., 2010).
Another innovative approach includes the Co(III)(salen)-catalyzed two stereocentered HKR (Hydrolytic Kinetic Resolution) of racemic azido epoxides, offering an efficient pathway to synthesize (+)-Deoxoprosophylline with high optical purity (Devalankar & Sudalai, 2012). The SmI2-mediated cross-coupling technique represents another critical method, showcasing the versatility of synthesis strategies for this compound (Liu et al., 2008).
Advances in Synthesis and Derivative Development
The recent developments in the synthesis of (-)-Deoxoprosophylline and its derivatives have been significant, focusing on achieving optically active forms through various strategies, including chiral synthons, chiral auxiliaries, and asymmetric catalysis. These efforts are crucial for generating derivatives with potential biological activities and for understanding the structural complexity of (-)-Deoxoprosophylline (Ande et al., 2018).
Propiedades
IUPAC Name |
(2S,3R,6R)-6-dodecyl-2-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3/t16-,17+,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLRIRWYGHUHB-FGTMMUONSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC(C(N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]1CC[C@H]([C@@H](N1)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Deoxoprosophylline | |
Q & A
Q1: What are the common starting materials for the asymmetric synthesis of (-)-deoxoprosophylline?
A1: Several chiral starting materials have been employed in the asymmetric synthesis of (-)-deoxoprosophylline. These include:
- D-glycals, specifically Perlin aldehydes derived from 3,4,6-tri-O-benzyl glycals [].
- L-Serine, which can be transformed into key intermediates like (4R,5S)-2,2-dimethyl-4-[(Z)-3-pentadecenyl]-1,3-dioxan-5-amine for subsequent intramolecular aminomercuration [, , ].
- Chiral N-tert-butanesulfinyl imine, used in a SmI2-induced cross-coupling reaction with an appropriate aldehyde [].
- Chiral L-N,N-di(benzyl)serine (TBDMS) aldehyde, utilized in a synthesis involving diastereoselective nucleophilic addition and intramolecular reductive amination [].
Q2: What are some key reactions employed in the synthesis of (-)-deoxoprosophylline?
A2: Various synthetic routes have been developed, often employing these key reactions:
- Chemoselective saturation of olefins: This reaction is crucial for manipulating the carbon framework towards the target structure [].
- Reductive aminations: Used to introduce the nitrogen atom and form the piperidine ring [].
- Diastereoselective hydrogenation: Important for setting the desired stereochemistry in the piperidine ring [].
- Baeyer-Villiger oxidation: Used to convert a cyclic ketone to a lactone, further elaborating the structure towards the target molecule [].
- Intramolecular aminomercuration: This reaction facilitates ring closure to form the piperidine core [, , ].
- 6-exo-trig free-radical conjugate addition: Used to construct the octahydroquinoline ring in related compounds, highlighting the versatility of certain synthetic approaches [].
Q3: How does the structure of (-)-deoxoprosophylline relate to other alkaloids?
A4: (-)-Deoxoprosophylline belongs to the 2,6-disubstituted 3-hydroxypiperidine class of alkaloids. Synthetic routes for this compound often have implications for synthesizing other related alkaloids. For example, one approach demonstrated the preparation of intermediates relevant to cis-decahydroquinoline (cis-DHQ) alkaloids []. This suggests shared structural features and potential for the development of divergent synthetic strategies to access a variety of alkaloid classes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)





![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)


![(S)-N-[3-(3-Fluoro-4-iodo-phenyl)-2-oxo-oxazolidin-5-ylmethyl]-acetamide](/img/structure/B119945.png)